molecular formula C22H33N6O2+ B13381771 2-Amino-6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-1,6,7,8-tetrahydropteridin-4-one

2-Amino-6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-1,6,7,8-tetrahydropteridin-4-one

Cat. No.: B13381771
M. Wt: 413.5 g/mol
InChI Key: INZXOUIJUWOAQI-UHFFFAOYSA-O
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Description

3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium is a complex organic compound with a unique structure that combines a pteridine ring system with a pyridinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium typically involves multi-step organic reactions. One common approach is to start with the pteridine precursor, which undergoes a series of reactions including amination, alkylation, and cyclization to form the desired pteridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives .

Scientific Research Applications

3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium involves its interaction with specific molecular targets. The pteridine ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyridinium moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-5,6,7,8-tetrahydro-5-oxo-4-phenyl-7,7-dimethyl-4H-benzo–pyran-3-carbonitrile

Uniqueness

What sets 3-[(2-amino-6,7-dimethyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium apart from similar compounds is its unique combination of a pteridine ring system with a pyridinium moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development[8][8].

Properties

Molecular Formula

C22H33N6O2+

Molecular Weight

413.5 g/mol

IUPAC Name

2-amino-6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-3,6,7,8-tetrahydropteridin-4-one

InChI

InChI=1S/C22H32N6O2/c1-4-5-6-7-8-9-12-27-13-10-11-17(14-27)21(30)28-16(3)15(2)24-19-18(28)20(29)26-22(23)25-19/h10-11,13-16H,4-9,12H2,1-3H3,(H3-,23,24,25,26,29)/p+1

InChI Key

INZXOUIJUWOAQI-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCC[N+]1=CC=CC(=C1)C(=O)N2C(C(NC3=C2C(=O)NC(=N3)N)C)C

Origin of Product

United States

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